molecular formula C16H12N2S3 B269524 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile

2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile

Cat. No. B269524
M. Wt: 328.5 g/mol
InChI Key: ZNJWKWCEJCWANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nicotinonitrile derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile is not fully understood. However, it has been suggested that 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also been shown to modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been shown to have various biochemical and physiological effects. In animal studies, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal lab conditions. However, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has some limitations as well. Its solubility in water is low, which can limit its use in certain experiments. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile. Firstly, more preclinical studies are needed to better understand its mechanism of action and potential therapeutic applications. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile in humans. Additionally, the development of more water-soluble derivatives of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile is a promising compound with potential therapeutic applications in various diseases. Its easy synthesis method, high purity, and stable nature make it an attractive compound for lab experiments. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile can be synthesized using a simple one-pot reaction between 2-bromo-4,6-di(2-thienyl)nicotinonitrile and ethanethiol in the presence of a base. The reaction yields 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile with a purity of over 99%.

Scientific Research Applications

2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also shown anti-inflammatory and neuroprotective effects in animal models.

properties

Product Name

2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile

Molecular Formula

C16H12N2S3

Molecular Weight

328.5 g/mol

IUPAC Name

2-ethylsulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H12N2S3/c1-2-19-16-12(10-17)11(14-5-3-7-20-14)9-13(18-16)15-6-4-8-21-15/h3-9H,2H2,1H3

InChI Key

ZNJWKWCEJCWANI-UHFFFAOYSA-N

SMILES

CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N

Origin of Product

United States

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